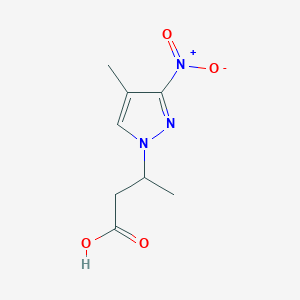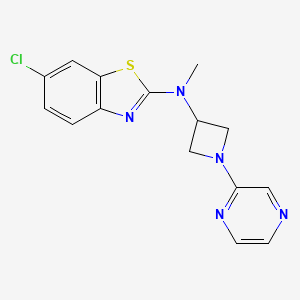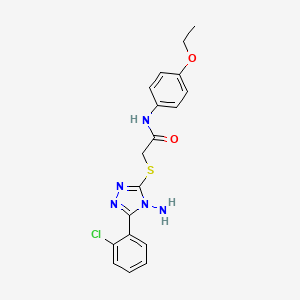![molecular formula C21H23N5O2 B2755421 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone CAS No. 2380182-65-8](/img/structure/B2755421.png)
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of piperidine and pyrazole, and it has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone can induce significant biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, this compound has also been found to affect the levels of various signaling molecules, such as cytokines and growth factors.
Advantages and Limitations for Lab Experiments
One of the major advantages of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone is its potent antitumor activity. This makes it a promising candidate for the development of novel cancer therapies. However, one limitation of this compound is its relatively low solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone. One potential avenue of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone involves the reaction of 5-ethyl-2-chloropyrimidine with piperidine-4-ol in the presence of a base. The resulting intermediate is then reacted with 3-pyrazol-1-ylbenzaldehyde to yield the final product.
Scientific Research Applications
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent antitumor activity, with studies showing that it is able to inhibit the growth of various cancer cell lines. Additionally, this compound has also been found to exhibit antibacterial and antifungal activity.
properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-16-14-22-21(23-15-16)28-19-7-11-25(12-8-19)20(27)17-5-3-6-18(13-17)26-10-4-9-24-26/h3-6,9-10,13-15,19H,2,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZBYNOVBHSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


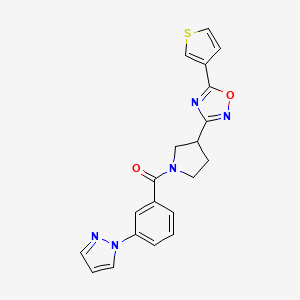

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
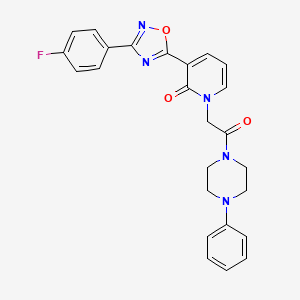
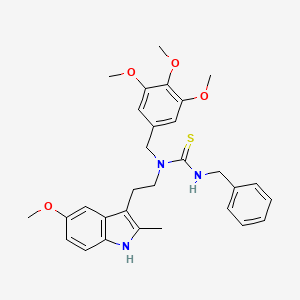
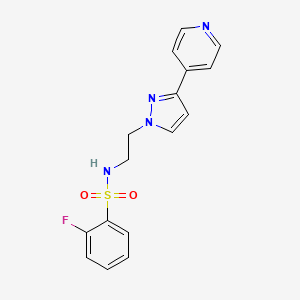
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
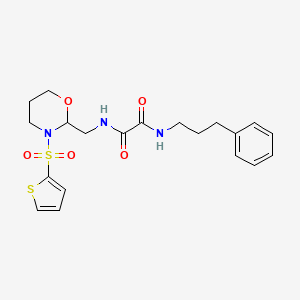
![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)
